molecular formula C16H14Cl2N2O3 B7720767 N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide CAS No. 394681-75-5

N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide

Cat. No.: B7720767
CAS No.: 394681-75-5
M. Wt: 353.2 g/mol
InChI Key: YIJZDEFFFGKWAA-DJKKODMXSA-N
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Description

N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and properties. This compound is synthesized through the condensation reaction of 3,4-dimethoxybenzohydrazide with 2,4-dichlorobenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide undergoes various chemical reactions typical of hydrazone compounds:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both dichlorobenzylidene and dimethoxybenzohydrazide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-6-4-10(7-15(14)23-2)16(21)20-19-9-11-3-5-12(17)8-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZDEFFFGKWAA-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394681-75-5
Record name N'-(2,4-DICHLOROBENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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